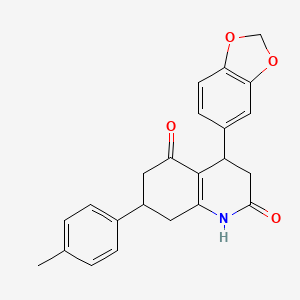

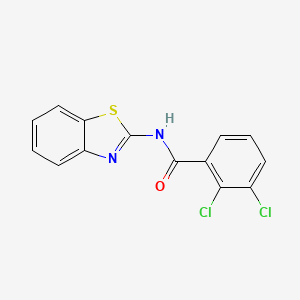

![molecular formula C16H20N4O B5519680 4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5519680.png)

4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine involves novel and efficient methods. For instance, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine derivatives employs ethyl tertiary amines as carbon sources under aerobic oxidative conditions, showcasing a novel activation mode of ethyl tertiary amines with selective cleavage of C-C and C-N bonds (Rao, Mai, & Song, 2017). Similarly, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine demonstrates the versatility of this chemical framework (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine is crucial for understanding their reactivity and physical properties. Advanced techniques such as X-ray diffraction (XRD), IR, and Raman spectroscopy, combined with DFT quantum chemical calculations, have been used to analyze the molecular structures and vibrational properties of imidazo[4,5-c]pyridine derivatives. These studies reveal the stability and unique vibrational modes that are characteristic of the imidazopyridine skeleton, highlighting the importance of hydrogen-bonded chains and charge delocalization (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).

Chemical Reactions and Properties

Chemical reactions involving 4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine and its analogs often leverage the unique reactivity of the imidazo[1,2-a]pyridine core. For example, the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, showcasing a versatile approach to generating novel fluorescent probes for mercury ion detection (Shao et al., 2011).

Physical Properties Analysis

The physical properties of 4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine derivatives are closely related to their molecular structure. The analysis of these properties includes the examination of crystalline structure, melting points, solubility, and stability under various conditions. The imidazo[4,5-c]pyridine skeleton's non-centrosymmetric orthorhombic space group crystallization and the role of solvent molecules in the crystal lattice are of particular interest for understanding the physical behavior of these compounds (Dymińska et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine and related compounds, such as reactivity towards various reagents, stability under different chemical conditions, and the ability to participate in a wide range of chemical reactions, are fundamental to their applications in organic synthesis and pharmaceutical chemistry. Their reactivity in cascade reactions and C-H functionalizations represents a significant area of interest, aiming at maximizing atom economy and functional group diversity (Yu, Su, & Cao, 2018).

Applications De Recherche Scientifique

Synthesis and Derivative Formation

A series of benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized using a process that involves 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine. This method produced the products in good to excellent yields, showcasing the compound's role in facilitating efficient chemical synthesis processes (Goli-Garmroodi et al., 2015).

Catalysis and Organic Synthesis

The compound has been implicated in Cu-catalyzed synthesis methods, particularly in the formation of 3-formyl imidazo[1,2-a]pyridines. This synthesis route benefits from the use of ethyl tertiary amines as carbon sources, highlighting a novel activation mode that involves selective cleavage of C-C and C-N bonds, indicating the compound's utility in innovative catalytic processes (Rao, Mai, & Song, 2017).

Lithium-Oxygen Battery Research

Research into room temperature ionic liquids (RTILs) for lithium-oxygen (Li–O2) batteries has involved imidazolium, pyrrolidinium, and piperidinium compounds. These studies have assessed key parameters such as thermal stability, ionic conductivity, and viscosity, with the aim of improving the electrolyte properties of Li–O2 batteries. This research points to the broader applications of similar compounds in advancing energy storage technologies (Knipping et al., 2018).

Sensing and Detection Technologies

The development of novel fluorescence sensors for hydrazine based on pyrazole formation reactions has utilized imidazo[1,2-a]pyridine derivatives. These sensors enable selective detection of hydrazine in the presence of common small molecules, metal ions, and anions, illustrating the compound's potential in creating sensitive and selective detection methods (Li et al., 2018).

Propriétés

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-2-19-12-9-18-15(19)13-5-10-20(11-6-13)16(21)14-3-7-17-8-4-14/h3-4,7-9,12-13H,2,5-6,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPNMZIFWSTTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5519622.png)

![1-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5519635.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5519636.png)

![1-(2-amino-2-oxoethyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5519637.png)

![3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5519655.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]benzamide](/img/structure/B5519657.png)

![methyl 3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5519668.png)

![3-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5519682.png)

![methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5519685.png)